Panamesine, also known by its developmental code name EMD-57455, is a sigma receptor antagonist that was primarily investigated by Merck in the 1990s as a potential treatment for schizophrenia. This compound targets sigma receptors, which are implicated in various neuropsychiatric disorders. Its development aimed to provide an alternative to traditional antipsychotics, focusing on a novel mechanism of action that could offer therapeutic benefits with potentially fewer side effects than existing treatments .
Panamesine is classified as a psycholeptic and an antipsychotic agent. It functions primarily as an antagonist at sigma receptors, specifically sigma-1 and sigma-2 subtypes. This classification places it within a category of drugs that modulate neurotransmitter systems, particularly those related to mood and cognition .
The synthesis of Panamesine involves several key steps that utilize established organic chemistry techniques. The compound can be synthesized from commercially available precursors through a series of reactions including:
The synthetic route is typically characterized by high yields and purity, with intermediates being carefully monitored throughout each stage to ensure successful progression towards the final product .
The molecular formula of Panamesine is , with a molar mass of approximately 426.469 g/mol. The structure features multiple functional groups that contribute to its pharmacological activity, including:
The three-dimensional conformation of Panamesine can be modeled using computational chemistry tools, which provide insights into its binding interactions with sigma receptors .
Panamesine's chemical reactivity is primarily characterized by its interactions with sigma receptors. The compound undergoes specific binding reactions that modulate receptor activity, which can lead to downstream effects on neurotransmitter systems such as dopamine and serotonin.
Panamesine acts as an antagonist at sigma receptors, which are thought to play a role in modulating neurotransmission and neuroprotection. The mechanism involves:
These properties underscore its potential therapeutic utility while highlighting the need for careful formulation in drug development .
Panamesine has been primarily studied for its potential applications in treating schizophrenia and other neuropsychiatric disorders due to its unique mechanism of action as a sigma receptor antagonist. Research continues into its efficacy and safety profile compared to traditional antipsychotic medications.
The ongoing exploration of Panamesine's pharmacological profile may lead to new insights into treatment strategies for complex psychiatric conditions .
Panamesine (developmental code EMD-57455) emerged in the early 1990s as a selective sigma (σ) receptor ligand investigated by Merck for schizophrenia treatment. Initially misclassified as an opioid receptor modulator, sigma receptors were redefined as a distinct class due to their negligible interaction with opioid antagonists like naloxone. Panamesine’s identification stemmed from efforts to develop antipsychotics without extrapyramidal side effects associated with typical dopamine D₂ antagonists. Preclinical studies demonstrated its high affinity for σ receptors, positioning it as a putative atypical neuroleptic. Despite promising Phase II clinical trials showing efficacy in reducing psychotic symptoms, development was discontinued, and the compound was never marketed [1] [5] [7].
Panamesine is a complex heterocyclic compound with defined stereochemistry and functional groups critical to its receptor affinity.
Table 1: Key Identifiers of Panamesine
Property | Value |
---|---|
CAS Registry Number | 139225-22-2 |
IUPAC Name | (5S)-5-[[4-(1,3-Benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
Molecular Formula | C₂₃H₂₆N₂O₆ |
Exact Mass | 426.1791 Da |
XLogP | 2.5 (predicted) |
Panamesine is pharmacologically classified as a high-affinity, dual sigma receptor antagonist with near-equal potency at σ₁ and σ₂ subtypes.
Metabolite Activity: Its major metabolite, EMD-59983, retains σ affinity (IC₅₀ = 24 nM) but also blocks dopamine D₂/D₃ receptors (IC₅₀ = 23 nM), contributing to "atypical" neuroleptic properties [1] [4].
Functional Activity:
c-fos Induction: Like atypical antipsychotics, it induces c-fos expression in cortical regions (e.g., piriform cortex) at 0.3–30 mg/kg doses, indicating limbic selectivity [2] [7].
Classification Context:
Table 2: Panamesine’s Pharmacological Profile vs. Reference Compounds
Ligand | Primary Target | σ₁ IC₅₀ (nM) | σ₂ IC₅₀ (nM) | D₂ IC₅₀ (nM) |
---|---|---|---|---|
Panamesine | σ₁/σ₂ antagonist | 6 | 6 | >10,000 |
EMD-59983 (metabolite) | σ/D₂ antagonist | 24 | 24 | 23 |
Haloperidol | σ/D₂ antagonist | 2 | 43 | 1.2 |
NE-100 | σ₁ antagonist | 1.8 | 200 | >10,000 |
Table 3: Clinical Development Status of Panamesine
Development Phase | Key Findings | Reference |
---|---|---|
Preclinical | High σ affinity; c-fos induction in cortex | [2] |
Phase II (Schizophrenia) | BPRS reduction in 4/7 patients; sporadic EPS | [5] |
Discontinued | Never marketed | [1] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1